(S)-4-(3-Bromophenyl)pyrrolidin-2-one

Chiral Chemistry Stereochemistry Medicinal Chemistry

This (S)-enantiomer is a key chiral building block for asymmetric synthesis of pharmaceutical leads. Its defined stereochemistry and meta-bromo substitution provide a critical synthetic handle for cross-coupling, enabling precise SAR studies. Avoid racemate or para-isomer variability—order this validated (S)-isomer for reproducible results.

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Cat. No. B15057368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(3-Bromophenyl)pyrrolidin-2-one
Molecular FormulaC10H10BrNO
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H10BrNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1
InChIKeyOKCQAQCUYZLTCI-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-4-(3-Bromophenyl)pyrrolidin-2-one: Chiral Pyrrolidinone Building Block for Drug Discovery


(S)-4-(3-Bromophenyl)pyrrolidin-2-one (CAS 1384268-89-6) is a chiral 4-aryl substituted pyrrolidin-2-one derivative characterized by a stereocenter at the C-4 position and a meta-bromophenyl substituent . This heterocyclic scaffold serves as a versatile intermediate in the synthesis of pharmacologically active compounds, including neurotransmitter modulators and enzyme inhibitors . The (S)-enantiomer is distinguished from its (R)-counterpart (CAS 1384268-55-6) and positional isomers (e.g., para-bromo substitution) by its unique three-dimensional configuration, which can critically influence target binding and downstream biological activity in asymmetric environments .

Why (S)-4-(3-Bromophenyl)pyrrolidin-2-one Cannot Be Substituted with Racemates or Positional Isomers


Substituting (S)-4-(3-Bromophenyl)pyrrolidin-2-one with its racemate, the (R)-enantiomer, or the 4-bromo (para) isomer introduces significant variability in molecular recognition events. The chirality at the pyrrolidinone C-4 position dictates the spatial orientation of the 3-bromophenyl group relative to the lactam ring, a critical parameter for enantioselective target engagement in biological systems . Furthermore, the substitution pattern on the phenyl ring (meta-bromo vs. para-bromo) alters the molecule's electronic distribution and steric profile, which can fundamentally change its reactivity in downstream cross-coupling reactions and its binding affinity to hydrophobic protein pockets [1]. Using a non-specific analog without rigorous validation of the (S)-enantiomeric configuration risks experimental failure, irreproducible synthetic yields, and erroneous structure-activity relationship (SAR) conclusions in lead optimization programs.

Quantitative Differentiation of (S)-4-(3-Bromophenyl)pyrrolidin-2-one: Purity, Stereochemistry, and Structural Identity


Enantiomeric Purity: (S)-enantiomer vs. Racemate vs. (R)-enantiomer

The procurement value of (S)-4-(3-Bromophenyl)pyrrolidin-2-one is predicated on its enantiomeric purity. As a chiral compound, it is available as a distinct enantiomer (CAS 1384268-89-6), which contrasts directly with its racemic mixture (CAS 1105187-44-7) and its optical antipode, (R)-4-(3-Bromophenyl)pyrrolidin-2-one (CAS 1384268-55-6) . The documented availability of the pure (S)-enantiomer, as opposed to the racemate, is the primary quantitative differentiator for research applications requiring defined stereochemistry .

Chiral Chemistry Stereochemistry Medicinal Chemistry

Structural Differentiation: Meta-Bromo vs. Para-Bromo Positional Isomer

The compound's 3-bromophenyl (meta) substitution pattern is a critical structural differentiator from the more common 4-bromophenyl (para) isomers, such as (S)-4-(4-Bromophenyl)pyrrolidin-2-one . While direct comparative biological data are absent in the public domain for this pair, the electronic and steric differences are well-established in medicinal chemistry SAR. The meta-bromine substituent influences the electron density of the phenyl ring and presents a distinct steric bulk compared to its para-substituted analog, which can significantly alter binding conformations in biological targets and reactivity in cross-coupling reactions .

Medicinal Chemistry SAR Synthetic Chemistry

Predicted Physicochemical Properties: Calculated Parameters for (S)-4-(3-Bromophenyl)pyrrolidin-2-one

Key physicochemical parameters can be predicted for (S)-4-(3-Bromophenyl)pyrrolidin-2-one, which are distinct from non-brominated or differently substituted pyrrolidinone analogs. These calculated properties provide a baseline for understanding its behavior in formulation and biological assays [1].

Physicochemical Properties ADME Compound Characterization

Optimal Use Cases for (S)-4-(3-Bromophenyl)pyrrolidin-2-one Based on Verified Evidence


Enantioselective Synthesis of Chiral Drug Intermediates

This compound is best procured as a key chiral building block for the asymmetric synthesis of more complex pharmaceutical leads. Its defined (S)-stereochemistry makes it suitable for constructing molecules that require a specific three-dimensional orientation for target binding, such as potential ligands for G-protein coupled receptors (GPCRs) or ion channels where pyrrolidinone scaffolds are common.

Structure-Activity Relationship (SAR) Studies on Aryl Pyrrolidinones

Researchers developing SAR around the 4-aryl pyrrolidinone pharmacophore should procure this compound to probe the specific effects of the (S)-stereoisomer and the meta-bromo substitution. It serves as a critical comparator to its (R)-enantiomer, racemic mixture, and para-bromo positional isomer to delineate the stereochemical and electronic requirements for biological activity [REFS-1, REFS-2].

Synthetic Chemistry Applications Requiring a Brominated Aryl Handle

The presence of the 3-bromophenyl group provides a versatile synthetic handle for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) . Procurement of this specific isomer ensures the correct regiochemistry for building biaryl or aminoaryl systems from the meta position of the phenyl ring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-(3-Bromophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.